1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501834
InChI: InChI=1S/C10H12FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone

CAS No.:

Cat. No.: VC17501834

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone -

Specification

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H12FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3
Standard InChI Key ULYAFGRCLFISJE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)F)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 2-position with a methoxy group (-OCH3_3) and at the 5-position with fluorine. The acetone backbone is functionalized with an amino group (-NH2_2) at the α-carbon, yielding a chiral center. Key structural attributes include:

  • Aromatic system: The electron-withdrawing fluoro and electron-donating methoxy groups create a polarized aromatic ring, influencing electronic interactions in synthetic pathways .

  • Amino ketone functionality: The proximity of the amino and ketone groups enables intramolecular hydrogen bonding, stabilizing specific conformations and enhancing reactivity toward nucleophiles.

Physicochemical Properties

Data collated from synthesis reports and chemical databases reveal the following properties:

PropertyValue
Molecular FormulaC10H11FNO2\text{C}_{10}\text{H}_{11}\text{FNO}_2
Molecular Weight197.21 g/mol
SolubilityEthanol-soluble
Functional GroupsAmino (-NH2_2), Ketone (C=O), Methoxy (-OCH3_3), Fluoro (-F)

The absence of reported melting/boiling points underscores the compound’s primary use in controlled laboratory settings rather than industrial-scale applications.

Synthetic Methodologies

Condensation of 5-Fluoro-2-Methoxybenzaldehyde

A common approach involves the reaction of 5-fluoro-2-methoxybenzaldehyde with acetone derivatives under basic conditions. For example, potassium tert-butoxide (PTB) in toluene facilitates nucleophilic addition, followed by amination to introduce the amino group . This method parallels the synthesis of structurally related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, where PTB-mediated methoxylation achieves high regioselectivity .

Acetylation-Nitration Sequences

Patent data describe multi-step protocols involving:

  • Acetylation: Protection of aniline intermediates with acetic anhydride in acetic acid .

  • Nitration: Controlled addition of fuming nitric acid in sulfuric acid at 0–5°C to introduce nitro groups without degrading the methoxy-fluoro backbone .

  • Deprotection: Hydrolysis under acidic conditions (e.g., HCl in methanol) to yield the free amino ketone .

These steps, while optimized for nitroaniline derivatives, provide a template for adapting conditions to 1-amino-1-(5-fluoro-2-methoxyphenyl)acetone synthesis.

Yield Optimization Strategies

  • Temperature control: Maintaining reactions at 0–5°C during nitration prevents side reactions .

  • Solvent selection: Toluene and ethyl acetate enhance intermediate stability during extraction .

  • Catalyst use: PTB improves reaction rates and selectivity in methoxylation steps .

Reported yields for analogous compounds range from 73% to 87%, suggesting comparable efficiency for the target compound .

Reactivity and Chemical Behavior

Nucleophilic and Electrophilic Reactions

  • Amino group: Participates in Schiff base formation with aldehydes, enabling conjugation to biomolecules or polymers.

  • Ketone group: Undergoes reductions (e.g., with NaBH4_4) to secondary alcohols or serves as a substrate for Grignard reactions.

  • Aromatic ring: The fluoro substituent directs electrophilic aromatic substitution to the para position, while the methoxy group activates ortho/para sites.

Stability Considerations

  • Oxidative degradation: The amino-ketone moiety is susceptible to oxidation, necessitating inert atmospheres during storage.

  • pH sensitivity: Protonation of the amino group at acidic pH enhances water solubility but may alter reactivity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Anticancer agents: Fluorinated aromatics improve drug lipophilicity and target binding.

  • Neurotransmitter analogs: Amino ketones mimic dopamine and serotonin structures, aiding CNS drug development.

Material Science

  • Coordination complexes: The amino and ketone groups chelate metal ions, forming catalysts for organic transformations.

  • Polymer modifiers: Incorporation into epoxy resins enhances thermal stability.

Future Research Directions

Unanswered Questions

  • Biological targets: High-throughput screening needed to identify protein interactions.

  • Stereochemical effects: Enantioselective synthesis could reveal chiral-dependent bioactivity.

Synthetic Innovations

  • Flow chemistry: Continuous processing may improve yield and purity.

  • Biocatalysis: Engineered enzymes could enable greener amination steps.

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